![molecular formula C18H20ClNO2 B11700353 N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11700353.png)
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3-chloroaniline with 5-methyl-2-(propan-2-yl)phenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:
Cell Line | Percent Growth Inhibition (PGI) | IC50 (µM) |
---|---|---|
SNB-19 | 86.61 | 10.5 |
OVCAR-8 | 85.26 | 12.3 |
NCI-H40 | 75.99 | 15.0 |
MDA-MB-231 | 56.53 | 20.1 |
These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to its use as a therapeutic agent in oncology .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential application in treating inflammatory diseases .
Study on Anticancer Activity (2024)
Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).
Findings : The study reported a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.
Study on Anti-inflammatory Activity (2025)
Objective : To assess the anti-inflammatory effects using an animal model.
Findings : The compound reduced inflammatory markers significantly compared to controls, suggesting potential therapeutic benefits in conditions like arthritis or other inflammatory disorders.
Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Mechanism/Effect |
---|---|---|
Anticancer | Various Cancer Cell Lines | Inhibition of cell proliferation |
Anti-inflammatory | Macrophages | Reduction of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-[4-methyl-2-(propan-2-yl)phenoxy]acetamide
- N-(3-chlorophenyl)-2-[5-methyl-3-(propan-2-yl)phenoxy]acetamide
- N-(4-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
Uniqueness
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings, which may confer distinct chemical and biological properties compared to similar compounds
Biological Activity
N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by its complex structure, which contributes to its biological activity. The compound has a molecular formula of C23H23ClO2 and features a chlorophenyl group that enhances its pharmacological properties.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects, particularly against Gram-positive bacteria.
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
This compound | 4–8 | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Control (Vancomycin) | 1–2 | Enterococcus faecalis |
In a study comparing various derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various in vitro studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines, suggesting its use as a therapeutic agent in conditions characterized by inflammation.
- Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating signaling pathways associated with cytokine production.
- Case Studies : In clinical settings, similar compounds have shown promise in reducing inflammation markers in patients with rheumatoid arthritis and other inflammatory diseases .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:
Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MCF-7 (breast cancer) | 10 | Induction of apoptosis |
HeLa (cervical cancer) | 15 | Cell cycle arrest |
These findings indicate that the compound could be further developed as a potential chemotherapeutic agent .
Properties
Molecular Formula |
C18H20ClNO2 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21) |
InChI Key |
SLNSWQSHHMVCKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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